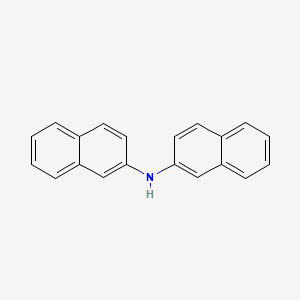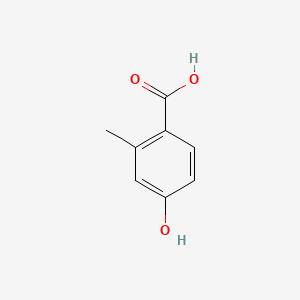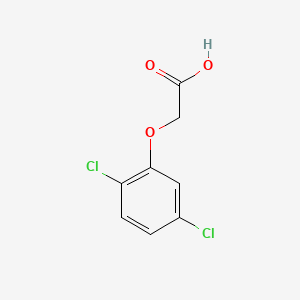
2,5-Diamino-1,3,4-tiadiazol
Descripción general
Descripción
2,5-Diamino-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C2H4N4S and its molecular weight is 116.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Diamino-1,3,4-thiadiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,5-Diamino-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Diamino-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del 2,5-diamino-1,3,4-tiadiazol se han estudiado por sus propiedades antibacterianas. Han mostrado efectos inhibitorios sobre diversas cepas bacterianas como Klebsiella pneumoniae y Staphylococcus hominis . La fuerte aromaticidad del anillo tiadiazol contribuye a su estabilidad y baja toxicidad, lo que lo convierte en un candidato potencial para el desarrollo de nuevos agentes antibacterianos.
Agentes Antimicrobianos
La síntesis de nuevos derivados del this compound ha dado lugar a compuestos con potentes actividades antimicrobianas. Estos derivados se han probado contra organismos como E. coli, B. mycoides y C. albicans, con algunos compuestos superando a otros en términos de actividad antimicrobiana . Esto destaca el potencial del compuesto para crear agentes antimicrobianos efectivos.
Rendimiento del Tinte en Textiles
Los derivados del this compound tienen aplicaciones en la industria textil, particularmente en los procesos de teñido. Su estructura química puede adaptarse para producir tintes con propiedades específicas, mejorando el rendimiento y la durabilidad de los productos textiles .
Actividades Antifúngicas
Se han evaluado las actividades antifúngicas de los derivados del this compound contra varios hongos, incluidos G. zeae y Botryosphaeria dothidea . Estos estudios son cruciales para desarrollar nuevos agentes antifúngicos que se pueden utilizar en la agricultura y la medicina.
Estudios de Interacción con el ADN
Se ha investigado la interacción de los derivados del this compound con el ADN de timo de ternera (ADN-CT), lo que proporciona información sobre el potencial del compuesto como agente terapéutico. La afinidad de unión al ADN sugiere posibles aplicaciones en terapia génica y biología molecular .
Importancia Farmacológica
Debido a la presencia de la porción N–C–S–, los derivados del this compound exhiben un amplio espectro de propiedades farmacológicas. Se consideran unidades estructurales importantes en moléculas biológicamente activas y son intermediarios útiles en química medicinal .
Química Computacional
Se han realizado cálculos de Teoría del Funcional de la Densidad (DFT) para investigar la geometría y las propiedades fisicoquímicas de los derivados del this compound. Dichos estudios computacionales son esenciales para predecir el comportamiento de estos compuestos en diversas aplicaciones .
Evaluación Biológica
Las actividades biológicas de los derivados del this compound se atribuyen a su fuerte aromaticidad y estabilidad in vivo. Estas propiedades los hacen adecuados para su uso en evaluaciones biológicas y procesos de descubrimiento de fármacos .
Mecanismo De Acción
Target of Action
1,3,4-Thiadiazole-2,5-diamine, also known as 2,5-Diamino-1,3,4-thiadiazole, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The primary targets of 1,3,4-Thiadiazole-2,5-diamine are neuronal cells in the central nervous system (CNS), where it acts as an anticonvulsant .
Mode of Action
The mode of action of 1,3,4-Thiadiazole-2,5-diamine involves its interaction with neuronal cells in the CNS. It prevents neurons from firing in the brain by releasing chloride ions due to the GABAA pathway . This results in a decrease in abnormal neuronal activity, thereby reducing seizures and disturbances in consciousness .
Biochemical Pathways
The biochemical pathways affected by 1,3,4-Thiadiazole-2,5-diamine primarily involve the GABAA pathway in the CNS. The compound’s interaction with this pathway leads to a decrease in abnormal neuronal activity, which in turn reduces the occurrence of seizures .
Pharmacokinetics
The compound’s molecular structure, which includes the =n-c-s- moiety and strong aromaticity of the ring, is responsible for providing low toxicity and great in vivo stability .
Result of Action
The result of the action of 1,3,4-Thiadiazole-2,5-diamine is a reduction in seizures and disturbances in consciousness in patients with epilepsy . This is achieved through the compound’s interaction with neuronal cells in the CNS and its effect on the GABAA pathway .
Action Environment
The action environment of 1,3,4-Thiadiazole-2,5-diamine involves its interaction with neuronal cells in the CNSThe compound’s molecular structure, which includes the =n-c-s- moiety and strong aromaticity of the ring, contributes to its low toxicity and great in vivo stability .
Análisis Bioquímico
Biochemical Properties
2,5-Diamino-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to form complexes with metal ions, which can enhance its biological activity . For instance, the compound can coordinate with metal ions via the nitrogen and sulfur atoms, forming stable chelates . These interactions can inhibit or activate enzymes, depending on the specific biological context. Additionally, 2,5-Diamino-1,3,4-thiadiazole has been found to exhibit antimicrobial properties by interacting with bacterial enzymes and disrupting their normal function .
Cellular Effects
The effects of 2,5-Diamino-1,3,4-thiadiazole on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses. In cancer cells, 2,5-Diamino-1,3,4-thiadiazole has been observed to induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can interfere with cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby reducing the proliferation of cancer cells .
Molecular Mechanism
At the molecular level, 2,5-Diamino-1,3,4-thiadiazole exerts its effects through various mechanisms. One of the primary mechanisms is the formation of stable complexes with metal ions, which can alter the activity of enzymes and other proteins . The compound can also bind directly to DNA, leading to changes in gene expression . Additionally, 2,5-Diamino-1,3,4-thiadiazole has been shown to inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions contribute to the compound’s diverse biological activities.
Temporal Effects in Laboratory Settings
The stability and effects of 2,5-Diamino-1,3,4-thiadiazole over time have been studied extensively in laboratory settings. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over time when exposed to light or high temperatures . Long-term studies have shown that 2,5-Diamino-1,3,4-thiadiazole can have sustained effects on cellular function, particularly in in vitro models . For instance, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2,5-Diamino-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, the compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to liver and kidney tissues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
2,5-Diamino-1,3,4-thiadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by liver enzymes, leading to the formation of active metabolites that contribute to its biological activity . Additionally, 2,5-Diamino-1,3,4-thiadiazole can affect metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 2,5-Diamino-1,3,4-thiadiazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes due to its lipophilic nature, allowing it to accumulate in various tissues . Once inside the cell, 2,5-Diamino-1,3,4-thiadiazole can bind to intracellular proteins, which can influence its localization and activity . The distribution of the compound within the body can also be affected by its binding to plasma proteins, which can facilitate its transport to different tissues .
Subcellular Localization
The subcellular localization of 2,5-Diamino-1,3,4-thiadiazole is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to these organelles . In the nucleus, 2,5-Diamino-1,3,4-thiadiazole can interact with DNA and nuclear proteins, influencing gene expression and cellular responses . In the mitochondria, the compound can affect mitochondrial function and energy metabolism .
Propiedades
IUPAC Name |
1,3,4-thiadiazole-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-1-5-6-2(4)7-1/h(H2,3,5)(H2,4,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLLEIKCNQUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60183606 | |
| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2937-81-7 | |
| Record name | 1,3,4-Thiadiazole-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2937-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002937817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole, 2,5-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60183606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-Thiadiazole-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6,11-Dihydro-5H-dibenzo[b,E]azepine](/img/structure/B1294957.png)







